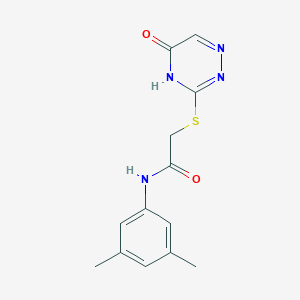

N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic organic compound. It belongs to the class of acetamides and features a triazine ring, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-8-3-9(2)5-10(4-8)15-12(19)7-20-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKELMWUWXKPIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Thioether Formation: The triazine ring is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the triazine ring or the acetamide group, potentially leading to the formation of amines or other reduced products.

Substitution: The aromatic ring and the triazine ring may undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is its anticancer properties . Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells. This was evidenced by increased phosphatidylserine translocation and alterations in mitochondrial membrane potential following treatment with the compound .

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | <100 | Apoptosis induction |

| MCF-7 | <100 | Apoptosis induction |

| HeLa | <100 | Apoptosis induction |

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity .

- Pathogens Targeted : Preliminary studies suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against these pathogens.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 256 |

| Staphylococcus aureus | 256 |

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , which is crucial in various metabolic pathways relevant to disease progression.

- Target Enzymes : Similar compounds have been researched for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases.

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step chemical reactions that can be optimized for higher yields and purity.

Table 3: Synthesis Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Reaction with aminoguanidine | Glacial acetic acid; reflux | 85 |

| Purification | Column chromatography | >95 |

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: can be compared with other acetamides and triazine derivatives.

Unique Features: The presence of both the triazine ring and the thioether linkage makes this compound unique compared to other similar compounds.

List of Similar Compounds

- N-(3,5-dimethylphenyl)acetamide

- 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

- Other triazine derivatives

Biological Activity

N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C13H14N4OS

- Molecular Weight : 278.34 g/mol

The structure comprises a dimethylphenyl group attached to a thioacetamide moiety linked to a triazine derivative. This unique combination is thought to contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, which share structural characteristics with our compound. For instance, compounds with similar thiazole and acetamide functionalities have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to conventional antibiotics .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. faecium | 16 µg/mL |

| This compound | TBD |

Antifungal Activity

The antifungal properties of compounds similar to this compound have also been investigated. Some derivatives have demonstrated effectiveness against drug-resistant strains of Candida, particularly Candida auris, which poses significant treatment challenges .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Target Fungi | MIC (µg/mL) |

|---|---|---|

| Compound C | Candida auris | 8 |

| Compound D | Candida albicans | 16 |

| This compound | TBD |

Anticancer Activity

Compounds with similar structural motifs have been evaluated for anticancer properties. Research indicates that modifications in the phenyl ring and the presence of electron-withdrawing groups can enhance cytotoxicity against various cancer cell lines. For example, certain thiazole derivatives have exhibited promising results in inhibiting the growth of tumor cells in vitro .

Table 3: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | HeLa | 10 |

| Compound F | MCF7 | 15 |

| This compound | TBD |

The mechanism underlying the biological activity of this compound likely involves interference with bacterial cell wall synthesis or disruption of fungal cell membranes. Additionally, its anticancer effects may be linked to the induction of apoptosis in cancer cells through various signaling pathways.

Q & A

Q. What are the standard synthetic protocols for preparing N-(3,5-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves:

- Reaction Setup : Reacting a thiol-containing triazinone intermediate (e.g., 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol) with chloroacetamide derivatives (e.g., 2-chloro-N-(3,5-dimethylphenyl)acetamide) in a polar aprotic solvent like DMF or ethanol.

- Conditions : Reflux at 60–80°C for 4–6 hours with a base (e.g., triethylamine or potassium carbonate) to deprotonate the thiol group and promote nucleophilic attack .

- Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane eluent).

- Purification : Crude product is isolated by precipitation in cold water, followed by recrystallization from ethanol/petroleum ether mixtures .

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : Confirm regiochemistry of the triazinone and acetamide moieties. For example, H NMR should show aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl), thioacetamide methylene (δ ~4.2 ppm), and triazinone NH (δ ~10.5 ppm, broad) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., keto-enol forms in triazinone rings). Analog studies show planar triazinone cores with bond lengths confirming conjugation .

- FT-IR : Key peaks include C=O (1680–1700 cm⁻¹), C=S (650–700 cm⁻¹), and N-H stretches (3200–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the hypoglycemic activity of this compound?

Methodological Answer:

- In Vivo Models : Use streptozotocin-induced diabetic Wistar rats. Administer the compound orally (50–200 mg/kg) and measure fasting blood glucose weekly. Compare with metformin controls .

- Mechanistic Studies :

- Enzyme Assays : Test inhibition of α-glucosidase or dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside).

- Molecular Docking : Model interactions with peroxisome proliferator-activated receptor gamma (PPAR-γ) using AutoDock Vina. Prioritize triazinone-thioacetamide motifs for hydrogen bonding .

- Toxicity Screening : Conduct acute toxicity studies in mice (OECD Guideline 423) to determine LD₅₀ and organ-specific histopathology .

Q. Example Dose-Response Table

| Dose (mg/kg) | Blood Glucose Reduction (%) | Toxicity (LD₅₀) |

|---|---|---|

| 50 | 18.2 ± 2.1 | >2000 mg/kg |

| 100 | 32.7 ± 3.5 | – |

| 200 | 45.9 ± 4.8 | – |

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

Methodological Answer:

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between triazinone NH and adjacent carbonyl groups resolve tautomerism ambiguities .

- Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidation byproducts.

- Bioactivity Replication : Use orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) to confirm hypoglycemic effects. If discrepancies persist, analyze stereochemical purity via chiral HPLC .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (PEG 400) or cyclodextrin complexes. LogP values >2.5 (calculated via ChemDraw) suggest lipophilicity, necessitating salt formation (e.g., sodium or hydrochloride salts) .

- Metabolic Stability : Perform microsomal incubation assays (human liver microsomes) to identify metabolic soft spots. Methyl groups on the phenyl ring may reduce CYP450-mediated oxidation .

- Permeability : Assess Caco-2 cell monolayer transport. Structural analogs with logP <3 show >80% apical-to-basolateral transport, indicating oral bioavailability .

Q. How can computational methods guide SAR studies for this compound?

Methodological Answer:

- QSAR Modeling : Use Schrödinger’s QikProp to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with hypoglycemic activity.

- Dynamics Simulations : Run 100-ns MD simulations (AMBER force field) to assess triazinone-thioacetamide flexibility and target binding stability.

- ADMET Prediction : Employ SwissADME to predict BBB penetration (unlikely due to high molecular weight) and hERG inhibition risk (low for analogs with <2 aromatic rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.